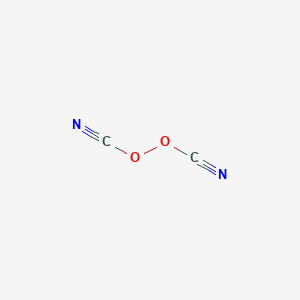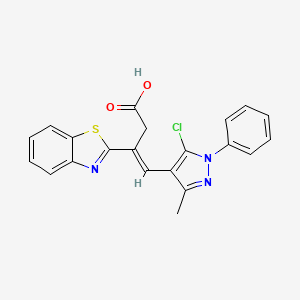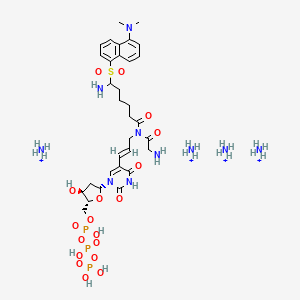
Dioxidanedicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioxidanedicarbonitrile is a nitrile and an organic peroxide.
Aplicaciones Científicas De Investigación
Antioxidant Systems in Fish Semen
A study by Lahnsteiner & Mansour (2010) in the field of aquaculture explored the antioxidant systems in semen of different fish species. This research is relevant for enhancing semen storage techniques, potentially applicable to species conservation efforts. The study found that antioxidants like ascorbic acid and uric acid play a significant role in improving the quality of semen, which can be crucial for the storage and preservation of genetic material in aquaculture and biodiversity conservation efforts. (Lahnsteiner & Mansour, 2010)
Phagocytosis of Oxidatively Stressed Erythrocytes
In medical research, Lutz et al. (1987) investigated the phagocytosis of oxidatively stressed erythrocytes, demonstrating how treatment with specific oxidants (such as dioxidanedicarbonitrile) enhances their removal by monocytes. This research provides insights into the cellular mechanisms that might be involved in diseases related to oxidative stress and could inform therapeutic strategies. (Lutz et al., 1987)
Interaction of Mitochondrial Ubiquinones
James et al. (2005) studied the interaction of mitochondrial ubiquinones, essential for mitochondrial studies, highlighting their role as both antioxidants and electron carriers. This research offers valuable insights for developing therapies and research tools related to mitochondrial function and oxidative stress. (James et al., 2005)
Oxidative Stress and Hypertension
Vaziri et al. (2000) explored how oxidative stress causes hypertension, particularly focusing on the role of antioxidants in mitigating this effect. This research is pivotal in understanding the molecular mechanisms behind hypertension and developing potential antioxidant-based therapies. (Vaziri et al., 2000)
Impurities in Agrochemical Formulations
In environmental chemistry, Masunaga et al. (2001) analyzed the dioxin impurity profile in various agrochemicals, highlighting the role of such impurities in environmental pollution. This research underscores the importance of analyzing and controlling chemical impurities in agricultural products for environmental safety. (Masunaga et al., 2001)
Literature Analysis of Antioxidants
A literature analysis by Yeung et al. (2019) on antioxidants across various fields such as biochemistry and pharmacology demonstrates the widespread scientific interest and potential health benefits of antioxidants. This meta-analysis provides a comprehensive overview of the scientific impact of antioxidants in different disciplines. (Yeung et al., 2019)
Propiedades
Fórmula molecular |
C2N2O2 |
|---|---|
Peso molecular |
84.03 g/mol |
Nombre IUPAC |
cyano peroxycyanate |
InChI |
InChI=1S/C2N2O2/c3-1-5-6-2-4 |
Clave InChI |
FJFJIUDBNGPBAV-UHFFFAOYSA-N |
SMILES |
C(#N)OOC#N |
SMILES canónico |
C(#N)OOC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)

![(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one](/img/structure/B1234593.png)


![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)

